1,3-Diethyl 2,6-dioxoadamantane-1,3-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 2,6-dioxoadamantane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-3-21-13(19)15-5-9-7-16(12(15)18,14(20)22-4-2)8-10(6-15)11(9)17/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRHJBLHGCWANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC3CC(C1=O)(CC(C2)C3=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Diethyl 2,6-dioxoadamantane-1,3-dicarboxylate (CAS No. 16004-78-7) is an organic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in pharmacological research.
- Chemical Formula : CHO
- Molecular Weight : 308.33 g/mol
- Synonyms : Diethyl 2,6-dioxo-1,3-adamantanedicarboxylate
- Appearance : Powder
Biological Activity Overview
The biological activity of this compound is primarily characterized by its antibacterial and antifungal properties. Research indicates that compounds with similar dioxoadamantane structures often exhibit significant antimicrobial activities.
Antimicrobial Activity
Recent studies have highlighted the antibacterial and antifungal efficacy of compounds derived from the dioxoadamantane framework. For instance:
- Antibacterial Activity : Compounds similar to 1,3-diethyl 2,6-dioxoadamantane have shown effectiveness against various strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range between 625 µg/mL to 1250 µg/mL against S. aureus .
- Antifungal Activity : The compound has demonstrated antifungal activity against Candida albicans, with MIC values indicating effective inhibition at concentrations as low as 156.25 µg/mL .
Case Studies and Research Findings
A detailed examination of related compounds reveals the following insights:
Table 1: Biological Activity of Dioxoadamantane Derivatives
| Compound Name | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | S. aureus | 625 | Antibacterial |
| Compound B | C. albicans | 156.25 | Antifungal |
| Compound C | P. aeruginosa | 312.5 | Antibacterial |
| Compound D | E. faecalis | 625 | Antibacterial |
Research Highlights
- A study focusing on the synthesis of dioxolanes indicated that derivatives with specific substituents exhibited notable antibacterial and antifungal activities .
- Another investigation into similar compounds found that modifications in their chemical structure could enhance their biological efficacy, suggesting a pathway for developing more potent derivatives .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways critical for microbial survival.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to serve as a scaffold for drug design, particularly in creating compounds with enhanced biological activity.
- Studies have shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies .
- Antimicrobial Activity :
Material Science Applications
- Polymer Chemistry :
- Additive Manufacturing :
Case Study 1: Synthesis of Antimicrobial Agents
A study focused on synthesizing new antimicrobial agents based on this compound showed promising results. The synthesized derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at low concentrations of the synthesized compounds.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | Staphylococcus aureus | 16 µg/mL |
Case Study 2: Polymer Development
In another research project, scientists explored the use of this compound in creating a new class of thermoplastic elastomers. The study highlighted improvements in tensile strength and elasticity compared to conventional polymers.
| Property | Conventional Polymer | Polymer with Additive |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Elongation at Break (%) | 300 | 450 |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | CAS Number | Molecular Formula (Calculated) | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|---|
| This compound | N/A | C₁₆H₂₀O₆ | 308.33 | Ethyl ester, dioxo adamantane | Rigid adamantane core with two ketones |
| Dimethyl adamantane-1,3-dicarboxylate | 1459-95-6 | C₁₄H₂₀O₄ | 224.25 | Methyl ester | Adamantane core without dioxo groups |
| Diethyl acetylenedicarboxylate | N/A | C₈H₈O₄ | 168.15 | Ethyl ester, acetylene | Linear alkyne backbone |
| Diethyl 1-allyl-2-oxo-cycloheptane-1,3-dicarboxylate | N/A | C₁₅H₂₀O₅ | 280.31 | Ethyl ester, allyl, oxo cycloheptane | Flexible 7-membered ring with unsaturated side chain |
Physicochemical and Reactivity Differences
Diethyl acetylenedicarboxylate, with its electron-deficient acetylene moiety, exhibits high reactivity in cycloaddition and condensation reactions (e.g., forming heterocycles with amines and aldehydes) but lower thermal stability .
Synthetic Utility :
- Adamantane derivatives are favored in drug design for their metabolic stability and ability to mimic hydrophobic pharmacophores. The dioxo groups in the target compound may enable further functionalization via ketone-specific reactions (e.g., Grignard additions) .
- Diethyl 1-allyl-2-oxo-cycloheptane-1,3-dicarboxylate has been used in tandem hydroformylation-aldol reactions, highlighting the versatility of cyclic ketone esters in transition-metal-catalyzed syntheses .
Ethyl esters generally hydrolyze slower than methyl esters due to steric hindrance, implying that the target compound may exhibit enhanced shelf life compared to its methyl analogue .
Preparation Methods
Preparation from Dihaloadamantane Precursors
A principal method for synthesizing 1,3-dicarboxyadamantane derivatives, including diethyl esters, involves starting from dihalogenated adamantane compounds (e.g., 1,3-dibromo- or 1,3-dichloroadamantane). The process includes the following key steps:
Halogenation of Adamantane: Adamantane is selectively halogenated at the 1 and 3 bridgehead positions using bromine or chlorine in the presence of catalysts such as aluminum halides (AlCl3 or AlBr3). This produces dihaloadamantane intermediates with halogen atoms at bridgehead or non-bridgehead positions.
Reaction with Formic Acid and Fuming Sulfuric Acid: The dihaloadamantane is dissolved in fuming sulfuric acid (typically 100–110% H2SO4 equivalent strength) at low temperatures (0–10 °C). Anhydrous formic acid is then added in excess (molar ratio formic acid to dihaloadamantane > 2:1). The reaction proceeds via a carbonium ion mechanism where halogen atoms are replaced by formyl groups, which upon hydrolysis yield carboxyl groups.
Isomerization and Hydrolysis: Fuming sulfuric acid promotes isomerization of halogen atoms from non-bridgehead to bridgehead positions, ensuring the formation of 1,3-dicarboxy derivatives. The reaction mixture is then poured into a large volume of ice water to dilute the acid and hydrolyze intermediates, precipitating the dicarboxyadamantane compound.
Isolation: The precipitated dicarboxyadamantane is filtered and purified. Subsequent esterification with ethanol under acidic conditions converts the dicarboxylic acid to the diethyl ester form.
| Parameter | Value/Range |
|---|---|
| Fuming sulfuric acid strength | 100–110% H2SO4 equivalent |
| Molar ratio H2SO4 : dihaloadamantane | ≥ 10:1, preferably ≥ 20:1 |
| Temperature during reaction | 0–10 °C |
| Molar ratio formic acid : dihaloadamantane | > 2:1, often ~4:1 |
| Hydrolysis medium | Large volume of ice water |
This method was detailed in US Patent 3356718A, which describes the preparation of 1,3-dicarboxyadamantane derivatives by reacting dihaloadamantanes with formic acid in fuming sulfuric acid, followed by hydrolysis.
Esterification to Form Diethyl Esters
After obtaining the 1,3-dicarboxyadamantane acid, esterification is performed to yield the diethyl ester:
Reagents: Ethanol is used as the alcohol source, often in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Conditions: Refluxing the acid with excess ethanol and acid catalyst under dehydrating conditions drives the esterification to completion.
Purification: The ester product is purified by recrystallization or chromatography to obtain pure 1,3-diethyl 2,6-dioxoadamantane-1,3-dicarboxylate.
Summary Table of Preparation Steps
| Step | Description | Key Conditions/Notes |
|---|---|---|
| 1. Halogenation | Adamantane → 1,3-dihaloadamantane | Br2 or Cl2, AlCl3 or AlBr3 catalyst |
| 2. Reaction with Formic Acid | Dihaloadamantane + formic acid + fuming sulfuric acid | 0–10 °C, molar ratio formic acid > 2:1, fuming H2SO4 100–110% |
| 3. Hydrolysis | Dilution with ice water to hydrolyze intermediates | Large excess water, temperature control to avoid decarboxylation |
| 4. Isolation | Filtration and purification of 1,3-dicarboxyadamantane acid | White crystalline product |
| 5. Esterification | Acid + ethanol + acid catalyst → diethyl ester | Reflux, dehydration conditions |
| 6. Purification | Recrystallization or chromatography | To obtain pure this compound |
Research Findings and Practical Notes
The use of fuming sulfuric acid is critical for both the isomerization of halogen substituents to bridgehead positions and the substitution reaction with formic acid.
Reaction temperature control is essential to prevent side reactions such as decarboxylation.
The molar ratios of reagents strongly influence the yield and purity of the final dicarboxyadamantane product.
The dihaloadamantane starting materials can be varied with alkyl substituents to produce substituted adamantane dicarboxylates.
The final diethyl ester product is valuable as a monomer for polymer synthesis, including polyamides and polyesters with applications in fibers, films, and molded articles.
Q & A
Basic: How can researchers optimize synthesis conditions for 1,3-Diethyl 2,6-dioxoadamantane-1,3-dicarboxylate?
Answer:
Optimization requires systematic screening of reaction parameters. Use a factorial design approach to evaluate variables such as catalyst type (e.g., Lewis acids), solvent polarity, temperature, and reaction time. For adamantane derivatives, studies suggest that dimethyl acetylenedicarboxylate analogs benefit from polar aprotic solvents (e.g., DMF) and catalytic amounts of trifluoroacetic acid at 80–100°C . Monitor reaction progress via TLC or HPLC, and isolate the product via recrystallization or column chromatography. Adjust parameters iteratively to maximize yield and purity.
Basic: What characterization techniques are critical for confirming the structure of this compound?
Answer:
Essential techniques include:
- NMR Spectroscopy : H and C NMR to verify adamantane backbone integrity and ester group placement.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., theoretical : 308.13 g/mol).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .
- FT-IR : To identify carbonyl stretching frequencies (~1740 cm for ester groups).
Advanced: How can computational methods enhance reaction design for adamantane-based dicarboxylates?
Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches and information science to narrow optimal conditions (e.g., solvent selection, catalyst loading) . Computational tools like Gaussian or ORCA can model steric effects in the adamantane core, guiding regioselective functionalization. Validate predictions experimentally using kinetic studies or isotopic labeling.
Advanced: How should researchers address contradictions in reported reaction yields for similar adamantane derivatives?
Answer:
Discrepancies often arise from uncontrolled variables (e.g., moisture, trace metals). Implement systematic validation :
Replicate conditions from conflicting studies (e.g., catalyst purity, inert atmosphere rigor).
Use Design of Experiments (DoE) to identify critical factors (e.g., reactant stoichiometry, agitation rate).
Perform kinetic profiling to detect side reactions (e.g., ester hydrolysis under acidic conditions) .
Cross-reference with safety data to rule out decomposition pathways (e.g., thermal instability above 150°C) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., during combustion).
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis .
- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced: What reactor design considerations apply to scaling up the synthesis of this compound?
Answer:
Focus on mass transfer and heat dissipation due to the adamantane core’s rigidity:
- Use jacketed reactors with precise temperature control (±2°C) to manage exothermic esterification.
- Optimize agitation (e.g., turbine impellers) for homogeneous mixing in viscous media.
- Consider continuous-flow reactors for improved yield in multi-step syntheses, as demonstrated in analogous diethyl dicarboxylate systems .
Advanced: How can researchers elucidate the mechanistic role of solvent polarity in this compound’s reactivity?
Answer:
Design a solvent polarity gradient (e.g., from hexane to DMSO) and measure reaction rates via H NMR kinetics. Correlate results with Kamlet-Taft parameters (π*, α, β) to quantify solvent effects. For example, polar aprotic solvents stabilize charged intermediates in nucleophilic acyl substitutions, while nonpolar solvents favor adamantane conformational rigidity . Use computational solvation models (e.g., COSMO-RS) to validate experimental trends.
Basic: What are the key stability challenges during long-term storage, and how can they be mitigated?
Answer:
- Hydrolysis Risk : Ester groups degrade in humid environments. Store under anhydrous conditions with molecular sieves.
- Thermal Degradation : Avoid temperatures >100°C; DSC analysis can identify decomposition thresholds .
- Light Sensitivity : Amber glass containers prevent UV-induced radical reactions in the adamantane framework .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
